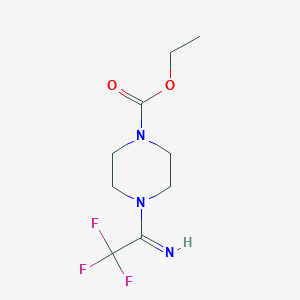

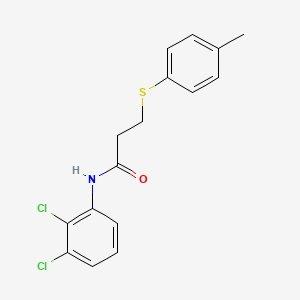

![molecular formula C15H14N2O B2934819 (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone CAS No. 2176069-42-2](/img/structure/B2934819.png)

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

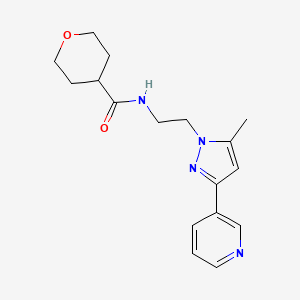

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone, also known as PBP, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrrolopyridine derivatives and has been studied for its potential as a modulator of protein-protein interactions.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Compounds within the pyrrolo[3,4-b]pyridin family often undergo synthesis and structural characterization to explore their chemical properties and potential applications. For instance, the study on "12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one" by Butcher et al. (2006) provides an example of structural analysis through crystallographic methods, highlighting the importance of understanding molecular geometry for further applications (Butcher, Bakare, & John, 2006).

Chemical Properties and Conformational Studies

- Huang et al. (2021) focused on the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings. These studies are crucial for understanding the electronic structure and physicochemical properties of compounds, which can be relevant for the design and development of new materials or pharmaceutical agents (Huang et al., 2021).

Potential Applications in Drug Discovery

- While the specific applications of "(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone" in drug discovery were not directly identified, studies like those conducted by Oliveira Udry et al. (2014) on the stereospecific synthesis of pyrrolidines indicate the broader relevance of structurally related compounds in pharmaceutical synthesis. Such compounds may serve as intermediates or scaffolds in the development of drugs targeting various diseases (Oliveira Udry, Repetto, & Varela, 2014).

Mécanisme D'action

Target of Action

The compound 6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, also known as (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone, is a pyrazolo[3,4-b]pyridine derivative . Pyrazolo[3,4-b]pyridines are known to interact with various biological targets, including Mycobacterium tuberculosis . .

Mode of Action

Pyrazolo[3,4-b]pyridines are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects . These activities are typically achieved through interactions with specific biological targets, leading to changes in cellular processes.

Biochemical Pathways

Pyrazolo[3,4-b]pyridines are known to interact with various biological targets and pathways . For example, some pyrazolo[3,4-b]pyridines have been shown to exhibit antitubercular activity, suggesting that they may interact with pathways related to Mycobacterium tuberculosis .

Result of Action

Given the broad range of pharmacological activities exhibited by pyrazolo[3,4-b]pyridines, it can be inferred that this compound may have significant effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-4-2-5-12(8-11)15(18)17-9-13-6-3-7-16-14(13)10-17/h2-8H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUZAQIEENYVGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CC3=C(C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2934737.png)

![1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2934743.png)

![Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate](/img/structure/B2934744.png)

![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2934746.png)

![N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2934756.png)